(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid molecular weight
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid molecular weight
An In-depth Technical Guide: (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid
Abstract
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid is a specialized arylboronic acid that has emerged as a significant building block in modern medicinal chemistry and organic synthesis. Its trifunctional nature—featuring a reactive boronic acid for cross-coupling, a versatile nitro group for subsequent functionalization, and a pharmacokinetic-enhancing morpholine moiety—makes it a highly valuable scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its primary applications, particularly in the context of drug discovery and the synthesis of bioactive molecules like kinase inhibitors. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their work.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
Boronic acids and their derivatives have become indispensable tools in pharmaceutical research and development, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of new chemical entities. Beyond their synthetic utility, the boronic acid functional group itself is present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), highlighting its potential for direct interaction with biological targets.[2][3]
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid (Figure 1) represents a sophisticated evolution of simple phenylboronic acids. It is strategically designed with three key features:
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The Boronic Acid Moiety: This group serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the covalent linkage of the phenyl ring to other aromatic or heteroaromatic systems.[1]
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The Morpholine-4-carbonyl Group: The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[4] Its attachment via a robust amide linker ensures its stability throughout various reaction conditions.
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The Nitro Group: Positioned meta to the other substituents, the electron-withdrawing nitro group modulates the reactivity of the phenyl ring. Critically, it serves as a synthetic handle that can be readily reduced to an aniline, providing a vector for further diversification of the molecular scaffold.
This guide will dissect these features, providing both the foundational data and the practical insights required to effectively utilize this compound in a research setting.
Physicochemical Properties and Structural Analysis
The utility of a chemical reagent is fundamentally governed by its physical and chemical properties. The key data for (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid are summarized in Table 1.
| Property | Value | Source |
| Molecular Weight | 280.04 g/mol | [1][5] |
| Molecular Formula | C₁₁H₁₃BN₂O₆ | [1] |
| CAS Number | 871332-80-8 | [1] |
| Melting Point | 167-169 °C | [1][5] |
| Appearance | White to yellow crystalline powder | [6] |
| Storage Conditions | Room temperature, in a dry, sealed container | [1] |
Structural Rationale:
The molecule's properties are a direct consequence of its architecture. The morpholine amide enhances polarity and solubility compared to a simple nitrophenylboronic acid.[1] The boronic acid group can form reversible covalent bonds and is prone to dehydration to form a cyclic boroxine trimer, particularly upon prolonged storage or heating. Therefore, proper storage in a desiccated environment is crucial to maintain its reactivity and stoichiometry.[1]
Synthesis and Characterization
While (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid is commercially available, understanding its synthesis is crucial for quality control and for researchers who may wish to produce derivatives. A robust and logical synthetic route proceeds from the commercially available 3-Carboxy-5-nitrophenylboronic acid.[7] The core transformation is a standard amidation reaction.
Proposed Synthetic Workflow
The synthesis involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by morpholine. This is a highly reliable and scalable transformation common in pharmaceutical process chemistry.
Caption: Proposed synthesis of the title compound via amidation.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic chemistry principles and should be performed by trained personnel with appropriate safety precautions.
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Reaction Setup: To a solution of 3-Carboxy-5-nitrophenylboronic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Cool the mixture to 0 °C in an ice bath.
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Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir the mixture for 20 minutes to allow for the formation of the activated ester intermediate.
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Causality Note: HATU is chosen as the coupling agent due to its high efficiency, rapid reaction rates, and low incidence of side reactions, such as epimerization in chiral substrates. DIPEA is a non-nucleophilic base used to neutralize the generated acid and facilitate the reaction.
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Amide Coupling: Add morpholine (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
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Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes remove unreacted starting materials, coupling reagents, and base.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Characterization
A self-validating protocol requires rigorous characterization of the final product.
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¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the morpholine protons (typically two broad triplets), and the boronic acid hydroxyl protons (a broad singlet which may exchange with D₂O).
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LC-MS: Liquid chromatography-mass spectrometry will confirm the molecular weight (M+H⁺ or M-H⁻) and assess the purity of the sample.
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HPLC: High-performance liquid chromatography is used to determine the final purity with high accuracy, typically aiming for >95% for use in sensitive biological assays.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid is as a versatile intermediate for creating libraries of drug-like molecules.[1]
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura reactions, enabling the construction of biaryl or aryl-heteroaryl scaffolds, which are common cores in many therapeutic agents, especially kinase inhibitors.
Caption: Modular drug design logic using the title compound.
Handling and Safety
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid should be handled in a well-ventilated fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with all boronic acids, it is an irritant. Avoid inhalation of dust and contact with skin and eyes. For complete safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid is more than a simple reagent; it is a strategically designed platform for accelerating drug discovery. Its pre-installed morpholine moiety addresses pharmacokinetic challenges early in the design process, while the boronic acid and nitro groups provide orthogonal handles for constructing and diversifying complex molecular scaffolds. By understanding its properties, synthesis, and application logic, researchers can effectively employ this compound to build potent and selective bioactive molecules with greater efficiency and a higher probability of success.
References
-
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid - MySkinRecipes.
-
3-(morpholine-4-carbonyl)-5-nitrophenylboronic acid - ChemicalBook.
-
CAS 101084-81-5 | 3-Carboxy-5-nitrophenylboronic acid - Synblock.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed.
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - ResearchGate.
-
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - ResearchGate.
-
CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents.
-
4-Nitrophenylboronic acid | 24067-17-2 - ChemicalBook.
Sources
- 1. (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(MORPHOLINE-4-CARBONYL)-5-NITROPHENYLBORONIC ACID CAS#: 871332-80-8 [m.chemicalbook.com]
- 6. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]
- 7. CAS 101084-81-5 | 3-Carboxy-5-nitrophenylboronic acid - Synblock [synblock.com]
